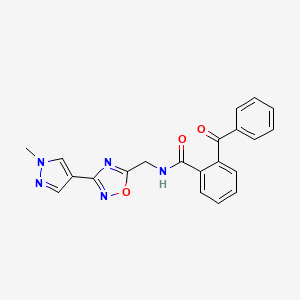

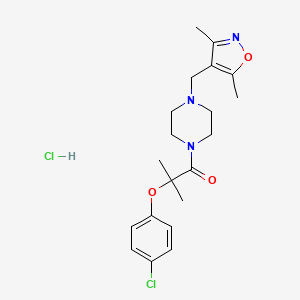

![molecular formula C7H6ClN3 B2957274 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine CAS No. 2309462-56-2](/img/structure/B2957274.png)

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

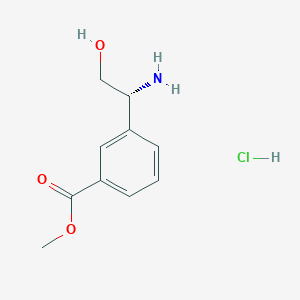

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is a powder in its physical form .

Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally similar to this compound, were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

In a study, a family of pyrazolo[1,5-a]pyrimidines, which are structurally related to this compound, were identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They exhibited tunable photophysical properties, where electron-donating groups at position 7 on the fused ring improved both the absorption and emission behaviors .Physical and Chemical Properties Analysis

This compound has a molecular weight of 167.6 . It is a powder in its physical form .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine serves as a key intermediate in synthesizing a variety of heterocyclic compounds. Tsizorik et al. (2020) explored the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, leading to the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates. These intermediates were further transformed into derivatives with potential biological activities by creating 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines through cyclocondensation reactions (Tsizorik et al., 2020).

Annulation and Heterofunctionalization

The work by Tsizorik et al. (2018) demonstrates the annulation and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines, obtained from 4-chloropyrazolo[1,5-a]pyrazines. This research led to the creation of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, showcasing the versatility of this compound as a precursor for synthesizing complex heterocyclic structures (Tsizorik et al., 2018).

Antitumor and Antimicrobial Activities

Further applications in medicinal chemistry include the synthesis of novel compounds with potential antitumor and antimicrobial activities. Riyadh (2011) explored enaminones as building blocks for creating substituted pyrazoles, showing significant biological activities. This research indicates the broader potential of pyrazole derivatives, possibly including those derived from this compound, in developing therapeutic agents (Riyadh, 2011).

Safety and Hazards

Zukünftige Richtungen

The bicyclic pyrazolo[1,5-a]pyrazine system, which includes 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine, offers an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo[1,5-a]pyrazine derivatives, indicating potential future directions for research .

Wirkmechanismus

Target of Action

Structurally related compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .

Mode of Action

It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .

Biochemical Pathways

Related compounds have been involved in the modulation of pathways related to phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases .

Eigenschaften

IUPAC Name |

4-chloro-3-methylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHTGDSHWRNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=CN2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

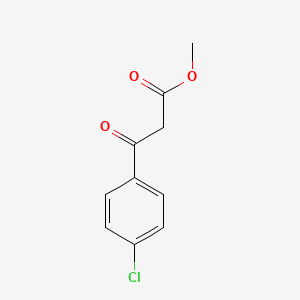

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

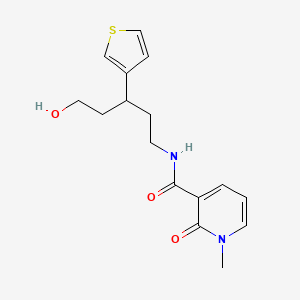

![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)

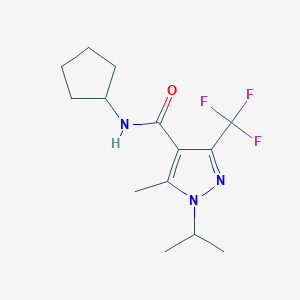

![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)